Product packaging for C.I. Acid Blue 5(Cat. No.:CAS No. 3374-30-9)

C.I. Acid Blue 5

Cat. No.: B1665268
CAS No.: 3374-30-9
M. Wt: 685.8 g/mol
InChI Key: IKTWUFDSDVXCHN-UHFFFAOYSA-L
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Description

Significance of C.I. Acid Blue 5 as a Representative Acid Dye in Industrial Contexts

Acid dyes are a major class of colorants used extensively in the textile and leather industries. theasengineers.com Their primary application is for dyeing protein fibers like wool and silk, as well as synthetic fibers such as nylon. theasengineers.com this compound is a representative example of this class due to its characteristic properties and wide-ranging use.

The strong affinity of acid dyes for these materials comes from the electrostatic interactions between the anionic sulfonic acid groups of the dye and the protonated amino groups in the fibers, a bond formed typically in an acidic dyebath. mdpi.com The global acid dyes market is substantial, driven by the expanding textile industry. thebusinessresearchcompany.com this compound, with its bright greenish-blue hue, is utilized for coloring textiles, leather, and ink. worlddyevariety.comcncolorchem.com Its well-defined chemical structure and typical behavior in dyeing processes make it an ideal model compound for scientific studies aimed at optimizing dyeing processes and mitigating the environmental impact of textile effluents. acs.org

Evolution of Research Paradigms for Advanced Dye Management

The widespread use of synthetic dyes like this compound has led to significant environmental concerns, as a portion of these dyes is often released into wastewater during the dyeing process. mdpi.com The complex aromatic structure of these dyes makes them resistant to degradation by conventional wastewater treatment methods. researchgate.net This persistence, coupled with their high visibility even at low concentrations, necessitates the development of more advanced and efficient removal techniques.

Research has evolved from conventional biological and physical treatments to a focus on Advanced Oxidation Processes (AOPs), novel adsorption materials, and membrane filtration. AOPs, such as the Fenton and photo-Fenton processes, utilize highly reactive hydroxyl radicals to break down the complex dye molecules into simpler, less harmful compounds. researchgate.net Studies on various acid dyes have demonstrated high decolorization efficiency using these methods. researchgate.net

Photocatalysis, another type of AOP, employs semiconductor materials like titanium dioxide (TiO₂) to degrade dyes under light irradiation. nih.gov Research has shown that modifying these photocatalysts, for instance by creating nanocomposites, can enhance their degradation efficiency under visible light. nih.gov

Adsorption remains a widely studied method, with a research focus on developing low-cost, sustainable adsorbents from materials like agricultural waste or biofilms. science.govacs.org The effectiveness of adsorption is often dependent on factors like pH, temperature, and the initial concentration of the dye. acs.org

Furthermore, membrane filtration technologies like reverse osmosis have been proven effective in removing acid dyes from industrial wastewater, with removal efficiencies reported to be as high as 98-99%. researchgate.netjaaru.org The ongoing trend in the field is toward creating sustainable, metal-free dye technologies and integrated treatment systems that combine different methods to achieve complete mineralization of the dyes and allow for water reuse. thebusinessresearchcompany.comresearchgate.net

Table 2: Research Findings on Advanced Management Techniques for Acid Dyes

Management Technique Target Dye(s) Key Findings
Photo-Fenton Oxidation C.I. Acid Blue 9 Achieved 98.12% decolorization; UV irradiation was found to be crucial for the mineralization of the dye. researchgate.net
Photocatalysis Acid Blue 25 Nitrogen-doped titanium dioxide (N-TiO₂) decolonized almost 100% of the dye within one hour at a pH of 3.0. science.gov
Adsorption on Biochar Acid Violet 17 Maximum dye removal occurred at pH 3, with an endothermic adsorption process and a maximal uptake of 29 mg/g at 40 °C. acs.org
Photo-assisted Electrolysis Acid Blue 40 A pilot-scale reactor removed 90% of color and 64% of Total Organic Carbon (TOC) from a synthetic dye solution in 90 minutes. researchgate.net
Reverse Osmosis (RO) Acid Blue Dye RO systems achieved up to 98% dye removal from simulated industrial wastewater, with efficiency increasing with applied pressure. researchgate.netjaaru.org
Photocatalysis with Nanocomposite Acid Blue 29 A CdS-TiO₂ nanocomposite showed 84% degradation efficiency, significantly higher than CdS (68%) or TiO₂ (9%) alone. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C74H70CaN4O14S4 B1665268 C.I. Acid Blue 5 CAS No. 3374-30-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3374-30-9

Molecular Formula

C74H70CaN4O14S4

Molecular Weight

685.8 g/mol

IUPAC Name

benzyl-[4-[[4-[benzyl(ethyl)amino]phenyl]-(5-hydroxy-2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-ethylazanium

InChI

InChI=1S/C37H36N2O7S2/c1-3-38(25-27-11-7-5-8-12-27)31-19-15-29(16-20-31)37(33-23-34(40)36(48(44,45)46)24-35(33)47(41,42)43)30-17-21-32(22-18-30)39(4-2)26-28-13-9-6-10-14-28/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46)/p+1

InChI Key

IKTWUFDSDVXCHN-UHFFFAOYSA-L

SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=CC(=C(C=C5S(=O)(=O)O)S(=O)(=O)O)O

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=CC(=C(C=C5S(=O)(=O)O)S(=O)(=O)O)O

Appearance

Solid powder

Other CAS No.

3374-30-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

alphazurine A
alphazurine A, sodium salt

Origin of Product

United States

Environmental Behavior and Transport Mechanisms of C.i. Acid Blue 5

Persistence and Transformation Pathways in Aquatic Environments

The persistence of a chemical refers to the length of time it remains in a particular environment before being broken down. For dyes, this is influenced by their chemical structure and susceptibility to various degradation processes.

Information regarding the persistence of C.I. Acid Blue 5 is varied. While triphenylmethane (B1682552) dyes can be resistant to biodegradation, and the related C.I. Acid Blue 9 has been described as significantly persistent and stable in aquatic environments for over six months, one assessment by Environment Canada for the synonym C.I. 42051 concluded that it is not suspected to be persistent. iwra.orgepa.govewg.org

The transformation of this compound in water occurs through several abiotic and biotic pathways. Advanced Oxidation Processes (AOPs) have been shown to be particularly effective in degrading this dye. irost.irtandfonline.comirost.ir

Abiotic Transformation:

Hydrodynamic Cavitation: The degradation of Patent Blue V has been studied using a cavity-bubble oxidation reactor. irost.irirost.ir This process, which involves the formation and collapse of vapor cavities in a liquid, can generate highly reactive hydroxyl radicals that break down the dye molecule. Acidic conditions (pH 2) and lower initial dye concentrations (10-20 ppm) were found to favor degradation. irost.irirost.ir The addition of hydrogen peroxide (H₂O₂) or Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) can significantly intensify the degradation, achieving up to 95-98% removal. irost.irirost.ir

Photocatalysis: The dye is susceptible to photocatalytic degradation, a process where a semiconductor catalyst (like titanium dioxide, TiO₂, or zinc oxide, ZnO) absorbs light energy to create reactive species. Studies show that UV irradiation in the presence of TiO₂ or ZnO effectively degrades Patent Blue V. tandfonline.comtandfonline.com The process is also effective using natural solar light, although to a lesser extent. tandfonline.com Similar to other AOPs, the process is enhanced under acidic conditions (pH 2.5) and with the addition of H₂O₂. tandfonline.com

Kinetics and Byproducts: The degradation of Patent Blue V through these AOPs generally follows pseudo-first-order kinetics. irost.irirost.irresearchgate.net The breakdown is a multi-step process; the initial, rapid disappearance of color does not always correspond to complete mineralization into carbon dioxide and water. tandfonline.com Analysis using high-performance liquid chromatography-mass spectrometry (HPLC-MS) has identified several intermediate byproducts, indicating a complex degradation pathway. tandfonline.com

Degradation Efficiency of this compound (Patent Blue V) using AOPs

Degradation MethodCatalyst/AdditiveLight SourceMaximum Degradation (%)Reference
PhotocatalysisTiO₂UV86.4% tandfonline.comresearchgate.net
PhotocatalysisTiO₂Solar64.7% tandfonline.comresearchgate.net
PhotocatalysisZnOUV68.4% tandfonline.comresearchgate.net
PhotocatalysisZnOSolar59.0% tandfonline.comresearchgate.net
Photo-oxidationH₂O₂UV92.8% tandfonline.comresearchgate.net
Photo-oxidationH₂O₂Solar72.1% tandfonline.comresearchgate.net
Cavity-Bubble OxidationH₂O₂ (2.5 g/L)-95.38% irost.irirost.ir
Cavity-Bubble OxidationFenton Reagent-98.48% irost.irirost.ir

Biotic Transformation: While specific studies on the biodegradation of this compound are limited, research on other acid dyes provides insight. Microbial consortia, including various species of fungi and bacteria, are capable of degrading structurally complex dyes. ijbpas.comnih.gov The process often involves enzymes such as laccases, azoreductases, and peroxidases that cleave the chromophore, leading to decolorization and further breakdown of the molecule. mdpi.comresearchgate.net For instance, a fungal consortium was shown to effectively decolorize and degrade the anthraquinone (B42736) dye Acid Blue-25. ijbpas.com

Interactions with Natural Organic Matter and Sediments

The transport of this compound in aquatic environments is influenced by its interaction with suspended particles, sediments, and dissolved natural organic matter (NOM).

Interaction with Sediments: As an anionic (negatively charged) dye, its adsorption to negatively charged sediment particles like clays (B1170129) and silica (B1680970) is generally not strong. researchgate.net Research on the closely related C.I. Acid Blue 9 indicated that its absorption to soils does not appear to be significant. epa.gov However, adsorption is highly dependent on environmental conditions. Studies on other anionic acid dyes have shown that adsorption onto mineral surfaces like diatomite or modified silica is more favorable under acidic conditions (e.g., pH 2-3). researchgate.netresearchgate.net At low pH, the mineral surface can become more positively charged, increasing the electrostatic attraction for the anionic dye molecules. The adsorption of dyes onto mineral surfaces often follows the Langmuir isotherm model. tandfonline.comresearchgate.netresearchgate.net

Interaction with Natural Organic Matter (NOM): Natural organic matter, such as humic and fulvic acids, is ubiquitous in aquatic systems and can significantly influence the fate of pollutants. Humic substances contain functional groups like carboxylic and phenolic groups that can bind with dye molecules. confer.czstrath.ac.uk The interaction between NOM and anionic dyes is complex and pH-dependent. mdpi.com Studies on other pollutants show that adsorbed humic acid on mineral surfaces can alter their surface charge and affect their interaction with other dissolved substances. researchgate.net The binding of dyes to NOM can affect their bioavailability and mobility in the environment.

Modeling of Environmental Fate and Distribution

To predict how a chemical like this compound will move and distribute throughout the environment, scientists use environmental fate and transport models. researchgate.net These mathematical models are essential tools for risk assessment as they can estimate pollutant concentrations in different environmental compartments such as air, water, soil, and sediment. researchgate.netepa.gov

Multimedia fugacity models are a common type of fate model. researchgate.net They work by calculating the distribution of a chemical based on its physical and chemical properties and the characteristics of the environment. epa.gov Key input parameters for these models include:

Chemical Properties: Data on water solubility, vapor pressure, partition coefficients (like octanol-water), and degradation half-lives in various media (water, soil, air). epa.govnih.gov

Environmental Properties: Dimensions of the environmental compartments (e.g., depth of a lake, soil density), and transport rates between them (e.g., air-water exchange rates). epa.gov

While specific fate modeling studies for this compound were not identified, its environmental distribution would be assessed using established frameworks like the EQuilibrium Criterion (EQC) model or the Total Risk Integrated Methodology (TRIM.FaTE) model. epa.gov These models integrate data on the dye's persistence (Section 3.1) and its partitioning behavior (Section 3.2) to forecast its likely concentrations and ultimate fate in the ecosystem. researchgate.net Given the variability often found in experimental data, such as biodegradation half-lives, advanced statistical methods like Bayesian inference may be used to better characterize the uncertainty of model inputs. nih.gov

Advanced Remediation Technologies for C.i. Acid Blue 5 Contamination

Oxidative Degradation Processes for C.I. Acid Blue 5

Oxidative degradation processes are at the forefront of treating dye-laden effluents. These methods rely on the generation of highly reactive chemical species, most notably hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of breaking down the intricate structures of dyes like this compound. Advanced Oxidation Processes (AOPs) represent a key category within this domain, offering various techniques to efficiently produce these radicals and achieve high degradation and mineralization rates.

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of hydroxyl radicals, which subsequently attack and degrade organic pollutants. mdpi.com These processes can overcome the limitations of traditional biological and physicochemical treatments, which are often insufficient for the complete removal of persistent synthetic dyes. iwra.org The versatility of AOPs is demonstrated through a range of methods, including photocatalysis, Fenton-based reactions, ozonation, sonolysis, and electrochemical oxidation, each with unique mechanisms for radical production and pollutant degradation.

Heterogeneous photocatalysis, particularly using titanium dioxide (TiO₂) as a photocatalyst under ultraviolet (UV) irradiation, is a widely researched AOP for dye degradation. When TiO₂ absorbs UV photons, it generates electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), including hydroxyl radicals, which then degrade the dye molecules. iwra.org The efficiency of this process is influenced by factors such as catalyst concentration, initial dye concentration, and pH. researchgate.net

In one study, the complete color removal of a 40 mg/L solution of Acid Blue 9 was achieved in 1.5 to 4.0 hours, with the reaction time decreasing as the TiO₂ concentration was increased from 150 to 600 mg/L. iwra.org The mineralization of the dye, measured as a reduction in Chemical Oxygen Demand (COD), also showed significant improvement with higher catalyst loading, reaching up to 97% removal. iwra.org

To enhance photocatalytic activity, especially under visible light, researchers have explored the use of nanocomposites. For instance, cadmium sulfide/titanium dioxide (CdS/TiO₂) nanocomposites have shown superior performance in degrading Acid Blue-29. nih.gov The CdS/TiO₂ nanocomposite exhibited an 84% degradation efficiency after 90 minutes of visible light irradiation, significantly higher than that of TiO₂ alone (9%). nih.gov This enhancement is attributed to improved charge separation and an extended response to visible light. nih.gov

Table 1: Effect of TiO₂ Concentration on the Degradation of C.I. Acid Blue 9

Catalyst Conc. (mg/L) Dye Conc. (mg/L) Color Removal Time (hr) Rate Constant (h⁻¹) Max. COD Removal (%)
150 40 4.0 1.08 64
300 40 2.5 1.69 75
450 40 2.0 2.54 97
600 40 1.5 2.81 95

Data sourced from a study on the kinetic degradation of Acid Blue 9. iwra.org

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. This process is highly effective in acidic conditions. The photo-Fenton process enhances the degradation rate by using UV light to photoreduce ferric ions (Fe³⁺) back to Fe²⁺, thus regenerating the catalyst and producing additional hydroxyl radicals. tandfonline.comuj.ac.za

A comparative study on the degradation of C.I. Acid Blue 9 showed that both Fenton and photo-Fenton processes were highly effective in decolorization, achieving 97.7% and 98.12% removal, respectively. tandfonline.com However, the photo-Fenton process demonstrated a significantly higher degree of mineralization. tandfonline.com The optimal molar ratio of [H₂O₂]₀/[Fe²⁺]₀ was found to be in the range of 2.0 to 3.5. tandfonline.com

For the degradation of C.I. Acid Blue 74, a heterogeneous photo-Fenton system using an Fe-ZSM5 zeolite catalyst was investigated. researchgate.net This approach offers the advantage of operating at a wider pH range and minimizing the production of iron sludge, a common issue with the homogeneous Fenton process. researchgate.net Using this system, approximately 57% of the total organic carbon (TOC) was removed from an 8.56 x 10⁻⁵ mol/L solution of Acid Blue 74 within 120 minutes. researchgate.net

The efficiency of the photo-Fenton process is influenced by the initial concentrations of H₂O₂ and Fe²⁺, as well as the pH of the solution. Studies on the degradation of Acid Blue 161 confirmed that UV radiation enhances the degradation by over 40% compared to the standard Fenton process, primarily due to the regeneration of Fe²⁺. uj.ac.za

Table 2: Research Findings on Fenton and Photo-Fenton Degradation of Acid Dyes

Dye Process Catalyst Key Findings Reference
C.I. Acid Blue 9 Fenton & Photo-Fenton Fe²⁺/H₂O₂ Decolorization >97%; Photo-Fenton significantly enhances mineralization. tandfonline.com
C.I. Acid Blue 74 Heterogeneous Photo-Fenton Fe-ZSM5 Zeolite 57% TOC removal in 120 min at pH 5; reduced iron sludge. researchgate.net

Ozonation is another powerful AOP that can be used to treat dye wastewater. Ozone (O₃) can degrade dye molecules directly through molecular ozone attack or indirectly through the generation of hydroxyl radicals from ozone decomposition in water, a process that is enhanced at higher pH values. ut.ac.ir The combination of ozone with hydrogen peroxide (the peroxone process) can further increase the production of hydroxyl radicals, leading to more efficient degradation. researchgate.net

Studies on various reactive and acid dyes have demonstrated the effectiveness of ozonation. For instance, the decolorization of C.I. Reactive Blue 19 can achieve a COD removal efficiency of 63% through an ozonation membrane contacting process. rsc.org Research on C.I. Acid Blue 193 showed a decolorization efficiency of 95% within 20 minutes at a neutral pH. researchgate.net

The efficiency of ozonation is influenced by several factors, including ozone dosage, initial dye concentration, and pH. In a study on Procion Blue, dye removal increased with higher initial pH values, with the highest removal of 87% observed at pH 12 for a 60 mg/L dye solution. ut.ac.ir The addition of H₂O₂ (5 g/L) in the peroxone process increased the degradation to 92%. ut.ac.ir

Table 3: Ozonation Efficiency for Different Dyes under Various Conditions

Dye Process Initial Conc. (mg/L) pH Key Result Reference
Procion Blue Ozonation 60 12 87% dye removal. ut.ac.ir
Procion Blue Peroxone (O₃/H₂O₂) 60 10 92% dye removal with 5 g/L H₂O₂. ut.ac.ir
C.I. Reactive Blue 160 Ozonation 200 Not specified 99.84% dye removal and 87.31% COD removal in 30 min. researchgate.net

Sono-chemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of microbubbles in a liquid. researchgate.net This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the thermal dissociation of water molecules into hydroxyl radicals and hydrogen atoms. researchgate.net These radicals then degrade the pollutant molecules.

The degradation of C.I. Acid Blue 25 was investigated using high-frequency ultrasound (1700 kHz). nih.gov The study found that the degradation rate was dependent on the initial dye concentration, pH, and temperature. The efficiency of the process could be enhanced by combining ultrasound with Fe(II) or H₂O₂. The addition of Fe(II) promotes the dissociation of ultrasonically produced H₂O₂, generating more hydroxyl radicals. nih.gov

Similarly, the degradation of industrial azo dyes, including Acid Orange 5, was achieved within 3-15 hours at an ultrasonic power of 90 W and within 1-4 hours at 120 W. researchgate.net Mass spectrometric analysis revealed that the hydroxyl radicals attack the azo dyes by cleaving the azo bond, oxidizing nitrogen atoms, and hydroxylating the aromatic rings. researchgate.net

A study on the degradation of Acid Blue 80 found a 34.94% degradation at optimized conditions of 75% amplitude, pH 2.5, a temperature of 30°C, and a volume of 200 mL. researchgate.net This highlights the importance of optimizing operational parameters to maximize degradation efficiency.

Table 4: Research Findings on Sonochemical Degradation of Acid Dyes

Dye Frequency/Power Key Enhancements Main Findings Reference
C.I. Acid Blue 25 1700 kHz / 14 W Addition of Fe(II) or H₂O₂ Enhanced degradation due to additional OH• radical generation. nih.gov
Acid Orange 5 850 kHz / 90-120 W Increased power Mineralization to non-toxic end products confirmed. Degradation time reduced at higher power. researchgate.net

Electrochemical oxidation is an environmentally friendly technology that involves the degradation of pollutants through direct or indirect oxidation at the anode surface. In direct oxidation, pollutants are adsorbed on the anode and destroyed by electron transfer. In indirect oxidation, electrochemically generated species such as hydroxyl radicals, active chlorine, or ozone act as oxidizing agents.

A study on the degradation of C.I. Acid Blue 40 using a photo-assisted electrochemical process with a 70%TiO₂/30%RuO₂ dimensionally stable anode (DSA) demonstrated significant removal efficiencies. researchgate.net At a current density of 80 mA cm⁻², the electrochemical process alone removed 80% of the color, 46% of the TOC, and 69% of the COD. researchgate.net When assisted by photo-electrolysis, the removal efficiencies increased to 85% for color, 42% for TOC, and 58% for COD in a real dye house wastewater sample. researchgate.net The degradation was found to follow pseudo-first-order kinetics, and the apparent rate constants for TOC and COD degradation were enhanced by an order of magnitude in the photo-electrochemical process. researchgate.net

Electrochemical processes offer several advantages, including ease of operation and no need for the addition of large quantities of chemicals, which in turn reduces sludge production. deswater.com

Table 5: Performance of Electrochemical Oxidation for Acid Dye Degradation

Dye Process Anode Material Removal Efficiency (Color, TOC, COD) Key Insight
C.I. Acid Blue 40 Electrochemical 70%TiO₂/30%RuO₂ DSA Synthetic: 80%, 46%, 69% Photo-assistance significantly improves degradation rates.
C.I. Acid Blue 40 Photo-electrochemical 70%TiO₂/30%RuO₂ DSA Real Wastewater: 85%, 42%, 58% Effective for treating real industrial effluents.

Data sourced from a study on the degradation of Acid Blue 40. researchgate.net

Mechanistic Investigations of Hydroxyl Radical and Reactive Oxygen Species Generation

The degradation of this compound through advanced oxidation processes is primarily driven by the generation of highly reactive hydroxyl radicals (•OH). These radicals are potent, non-selective oxidizing agents that can attack the chromophoric and auxochromic groups of the dye molecule, leading to its decolorization and mineralization. The mechanism for generating these radicals often involves the catalytic decomposition of hydrogen peroxide (H₂O₂) in the presence of a catalyst, such as ferrous ions (Fe²⁺) in the Fenton process. The fundamental reaction is the generation of hydroxyl radicals and hydroxide (B78521) ions from the reaction between ferrous ions and hydrogen peroxide.

In photocatalytic systems, such as those using titanium dioxide (TiO₂), the absorption of UV light by the catalyst generates electron-hole pairs. These charge carriers then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species (ROS) like superoxide (B77818) radicals (O₂⁻•), which contribute to the oxidative degradation of the dye. The proposed mechanism for heterogeneous photocatalysis involves the in-situ production of a high-energy OHº radical, which ruptures organic molecules through proton capture, followed by the formation of peroxyl radicals and their subsequent oxidation to CO₂, water, and mineral acids. iwra.org

Kinetic Modeling of Oxidative Degradation Reactions

The kinetics of the oxidative degradation of this compound and similar acid dyes are often described by pseudo-first-order or pseudo-second-order models. The pseudo-first-order model assumes that the concentration of one reactant is in great excess, making the reaction rate dependent only on the concentration of the dye. The decolorization of C.I. Reactive Black 5, a comparable azo dye, was found to follow first-order kinetics in a Fenton-like oxidation process. researchgate.net Similarly, the photocatalytic degradation of Acid Blue 92 using TiO₂ nanoparticles also followed a first-order reaction with respect to the dye concentration. researchgate.net

In some cases, particularly at higher concentrations, the degradation kinetics may shift. For instance, in the degradation of Acid Blue 9, a simultaneous increase in dye and catalyst concentration led to a change from pseudo-first-order to pseudo-half-order kinetics at higher concentrations. iwra.org The degradation of Brilliant Blue FCF using a UV/chlorine process was well-fitted by a pseudo-first-order model. researchgate.net

Table 1: Kinetic Models for Oxidative Degradation of Acid Dyes

Dye Oxidation Process Kinetic Model Rate Constant (k) Reference
Acid Blue 9 TiO₂/UV Pseudo-first-order 1.08 - 2.81 h⁻¹ iwra.org
Acid Blue 9 TiO₂/UV Pseudo-half-order 4.1 - 4.65 (mg L⁻¹)⁰.⁵ h⁻¹ iwra.org
C.I. Reactive Black 5 Fenton-like First-order - researchgate.net
Brilliant Blue FCF UV/Chlorine Pseudo-first-order 0.088 min⁻¹ researchgate.net
Acid Blue 92 TiO₂/UV First-order - researchgate.net
Acid Blue 80 Fenton (Fe²⁺/H₂O₂) Pseudo-first-order 1.04 × 10⁻² s⁻¹ mdpi.com

Influence of Operational Parameters on Oxidation Efficiency

The efficiency of the oxidative degradation of this compound is significantly influenced by several operational parameters:

pH: The pH of the solution is a critical factor. For Fenton and photo-Fenton processes, an acidic pH (typically around 3) is optimal for the generation of hydroxyl radicals. researchgate.net At higher pH values, the iron precipitates as ferric hydroxide, reducing the catalytic activity. In photocatalytic degradation using TiO₂, the surface charge of the catalyst and the dye's speciation are pH-dependent, affecting the adsorption of the dye onto the catalyst surface and, consequently, the degradation rate. researchgate.net

Catalyst Loading: In heterogeneous photocatalysis, increasing the catalyst loading generally enhances the degradation rate up to a certain point, beyond which the solution becomes turbid, leading to light scattering and a reduction in the catalyst's surface area accessible to UV light. iwra.org

Hydrogen Peroxide Dosage: In Fenton-based processes, the concentration of hydrogen peroxide is crucial. An optimal concentration exists, as an excess of H₂O₂ can scavenge hydroxyl radicals, forming less reactive hydroperoxyl radicals (HO₂•), thus inhibiting the degradation process. researchgate.net

Reaction Time: The degradation of the dye increases with reaction time. Complete decolorization can be achieved within a specific timeframe, which is dependent on the other operational parameters. iwra.org

Elucidation of Degradation Intermediates and Reaction Pathways

The degradation of this compound, an azo dye, proceeds through the cleavage of the azo bond (-N=N-), which is often the initial and rate-determining step. This leads to the formation of smaller aromatic intermediates. Further oxidation of these intermediates results in the opening of the aromatic rings and their subsequent conversion into aliphatic compounds, and ultimately to CO₂, H₂O, and inorganic ions. For instance, the oxidation of Brilliant Blue-R, a triphenylmethane (B1682552) dye, by hypochlorite (B82951) resulted in the formation of 4-(4-ethoxyphenylamino)benzoic acid, 3-[(ethyl-hydroxyamino)methyl]benzene sulfonic acid, and 6'-chloro-5'-hydroxy-bicyclohexylidene-2,5,2'-triene-4,4'-dione. scielo.org.za

Adsorption-Based Removal of this compound

Adsorption is a widely used and effective method for the removal of dyes from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials.

Development and Characterization of Novel Adsorbent Materials

A variety of low-cost and novel adsorbent materials have been developed and characterized for the removal of this compound and other acid dyes:

Preformed Flocs: Preformed flocs of aluminum sulfate (B86663), ferric chloride, and ferrous sulfate have been shown to be effective adsorbents for acid dyes. researchgate.net These materials possess a high adsorption capacity due to their large surface area and the presence of active sites for dye binding.

Activated Charcoal: Activated carbon, due to its high porosity and large surface area, is a highly effective adsorbent for a wide range of dyes, including acid dyes. researchgate.netcapes.gov.br It can be produced from various precursors, including pine sawdust and oak. mdpi.comresearchgate.net

Cationic Copolymers: Cationic copolymers can be synthesized to have specific functional groups that exhibit a high affinity for anionic dyes like this compound.

Waste Cotton Textile: Waste cotton from the garment industry can be processed into a porous adsorbent material. jcsp.org.pkresearchgate.net This material is characterized by the presence of micropores and small mesopores, providing a high specific surface area for adsorption. jcsp.org.pk

Activated Red Mud: Red mud, a waste product from the aluminum industry, can be activated to serve as a low-cost adsorbent. researchgate.netmdpi.comacta.co.inscielo.br Activation with acid can increase its surface area and modify its surface chemistry, enhancing its adsorption capacity for acid dyes. researchgate.netmdpi.com

Almond Shell: Almond shells, an agricultural waste, can be used as a natural adsorbent. hztya.comnih.govimist.mabiointerfaceresearch.comnih.govmdpi.com They can be used in their raw form or activated to improve their adsorption properties. hztya.commdpi.com

Adsorption Kinetics and Equilibrium Studies

The performance of an adsorbent is evaluated through kinetic and equilibrium studies.

Adsorption Kinetics: The rate of adsorption is often analyzed using pseudo-first-order and pseudo-second-order kinetic models.

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of unoccupied sites. The linear form of the equation is: log(qₑ - qₜ) = log(qₑ) - (k₁/2.303)t where qₑ and qₜ are the amounts of dye adsorbed at equilibrium and at time t, respectively, and k₁ is the rate constant of the pseudo-first-order adsorption. phytopharmajournal.commdpi.com

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. The linear form of the equation is: t/qₜ = 1/(k₂qₑ²) + t/qₑ where k₂ is the rate constant of the pseudo-second-order adsorption. Many studies have found that the adsorption of acid dyes onto various adsorbents is well-described by the pseudo-second-order model, indicating that chemisorption is the dominant mechanism. researchgate.netresearchgate.netresearchgate.netnih.gov

Table 2: Adsorption Kinetic Models for Acid Dyes on Various Adsorbents

Adsorbent Dye Best Fit Kinetic Model Reference
Preformed Flocs Acid Blue 113 Pseudo-second-order researchgate.net
Activated Red Mud Acid Blue 113 Pseudo-second-order researchgate.net
Activated Charcoal Acid Blue Pseudo-second-order researchgate.netcapes.gov.br
Almond Shell Acid Blue 129 Pseudo-second-order nih.gov

Adsorption Equilibrium: Adsorption isotherms describe the relationship between the amount of dye adsorbed by the adsorbent and the concentration of the dye remaining in the solution at equilibrium.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. The linear form is: Cₑ/qₑ = 1/(Kₗqₘ) + Cₑ/qₘ where qₘ is the maximum monolayer adsorption capacity and Kₗ is the Langmuir constant related to the energy of adsorption. This model often provides a good fit for the adsorption of acid dyes, suggesting a monolayer coverage of the adsorbent surface. researchgate.netnih.govnih.gov

Freundlich Isotherm: This empirical model describes multilayer adsorption on a heterogeneous surface. The linear form is: log(qₑ) = log(K₟) + (1/n)log(Cₑ) where K₟ is the Freundlich constant related to the adsorption capacity and 1/n is the heterogeneity factor. A value of 1/n between 0 and 1 indicates favorable adsorption. researchgate.netnih.gov

Dubinin–Radushkevich (D-R) Isotherm: This model is used to determine the nature of the adsorption process (physical or chemical). The mean free energy of adsorption (E) can be calculated from the D-R parameters. If E is between 8 and 16 kJ/mol, the adsorption is considered to be chemisorption. nih.gov

Tempkin Isotherm: This model takes into account the adsorbent-adsorbate interactions. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. nih.govnih.gov

Table 3: Adsorption Isotherm Models for Acid Dyes on Various Adsorbents

Adsorbent Dye Best Fit Isotherm Model Isotherm Parameters Reference
Preformed Flocs Acid Blue 113 Langmuir qₘ = 125-500 mg/g researchgate.net
Activated Red Mud Acid Blue 113 Freundlich Qₘ = 83.33 mg/g researchgate.net
Activated Charcoal Acid Blue Langmuir - researchgate.netcapes.gov.br
Almond Shell Acid Blue 129 Langmuir, Tempkin R² = 0.994 (Langmuir), R² = 0.993 (Tempkin) nih.gov

Investigation of Adsorption Mechanisms (e.g., Chemisorption, Monolayer Formation, Electrostatic Interactions)

The removal of this compound (also known as Patent Blue V) from aqueous solutions via adsorption involves several interaction mechanisms, the dominance of which depends on the adsorbent material, solution pH, and temperature. As an anionic triphenylmethane dye, its adsorption is significantly influenced by surface charge and the potential for various physical and chemical interactions.

Studies using biochar derived from Sterculia alata fruit shells to adsorb Patent Blue V indicate that the process is better described by the Freundlich isotherm model compared to the Langmuir model. mdpi.comresearchgate.net This suggests a multilayer adsorption process on a heterogeneous surface, which is characteristic of physisorption. mdpi.comresearchgate.net The physical nature of this specific adsorption process is further supported by the Freundlich constant (n) having a value greater than one. mdpi.comresearchgate.net

Electrostatic interactions are a critical factor in the adsorption of anionic dyes like this compound. The surface of adsorbents typically becomes more positively charged at lower pH values (below the point of zero charge, pzc). This positive charge facilitates the uptake of the negatively charged dye anions through strong electrostatic attraction. cwejournal.orgcwejournal.org Conversely, as the pH increases, the adsorbent surface tends to become negatively charged, leading to electrostatic repulsion and a decrease in dye removal efficiency. mdpi.com This pH-dependent behavior strongly points to the involvement of electrostatic interactions and ion exchange mechanisms. cwejournal.orgcwejournal.org

Parametric Optimization of Adsorption Efficiency (e.g., pH, Contact Time, Adsorbent Dose, Initial Dye Concentration, Temperature)

The efficiency of this compound removal by adsorption is highly dependent on the optimization of several key process parameters.

pH: The pH of the aqueous solution is a crucial parameter. For the adsorption of Patent Blue V onto biochar from Sterculia alata and ginger waste material, the maximum removal efficiency is achieved at a highly acidic pH of 2.0. mdpi.comiau.ir This is because the adsorbent surface is positively charged at low pH, which enhances the electrostatic attraction with the anionic dye molecules. mdpi.com As the pH increases, the removal efficiency decreases significantly due to increased electrostatic repulsion. mdpi.com

Adsorbent Dose: The quantity of adsorbent material used directly impacts the number of available active sites for dye uptake. For Patent Blue V adsorption on Sterculia alata biochar, the optimal dose was found to be 40 g/L. mdpi.comresearchgate.net Increasing the adsorbent dosage generally increases the percentage of dye removal up to a certain point, after which the effect may plateau as the active sites become saturated or aggregated.

Contact Time: The rate of adsorption is initially rapid as the dye molecules quickly occupy the readily available external surface sites of the adsorbent. iau.ir The process then slows as the dye molecules diffuse into the porous structure, eventually reaching equilibrium. cwejournal.orgiau.ir For the adsorption of Patent Blue V onto Sterculia alata biochar, equilibrium was reached after a contact time of 5 hours. mdpi.comresearchgate.net For ginger waste material, equilibrium was attained within 120 minutes. iau.ir

Initial Dye Concentration: The initial concentration of the dye provides the driving force for mass transfer between the aqueous and solid phases. In studies with Sterculia alata biochar, an initial dye concentration of 500 mg/L was used for optimization, achieving a maximum adsorption capacity of 11.36 mg/g. mdpi.comresearchgate.net For ginger waste material, the adsorption capacity increased from 3 to 6.6 mg/g as the initial dye concentration rose from 5 to 20 mg/L. iau.ir

Temperature: Temperature influences the adsorption process by affecting the solubility and diffusion rate of the dye molecules. The adsorption of Patent Blue V onto ginger waste material was found to be an endothermic process, with adsorption capacity increasing at higher temperatures. iau.ir This may be due to a swelling effect within the adsorbent's internal structure, allowing greater penetration by the dye molecules. iau.ir

Table 1: Optimized Parameters for this compound (Patent Blue V) Adsorption

ParameterAdsorbent: Sterculia alata Biochar mdpi.comresearchgate.netAdsorbent: Ginger Waste Material iau.ir
Optimal pH2.02.0
Optimal Adsorbent Dose40 g/LNot specified
Equilibrium Contact Time5 hours120 minutes
Initial Dye Concentration Tested500 mg/L5-20 mg/L
Temperature EffectTested at 30 ± 5 °CEndothermic (Adsorption increases with temperature)
Maximum Adsorption Capacity (q_max)11.36 mg/g9.56 mg/g

Biological Remediation of this compound

Microbial Degradation by Isolated Strains and Consortia

While extensive research exists on the microbial degradation of various dye classes, specific studies focusing solely on the bioremediation of this compound by isolated microbial strains or consortia are limited. However, as a member of the triphenylmethane (TPM) dye family, its biodegradation can be inferred from studies on structurally similar compounds. nih.gov Both fungi and bacteria have demonstrated the capability to decolorize and degrade TPM dyes. nih.govresearchgate.net

The biological treatment of triphenylmethane dyes can be carried out by a wide range of microorganisms, including bacteria, fungi, yeasts, and actinomycetes. nih.gov Fungi, particularly white-rot fungi, are considered highly effective due to their production of robust, non-specific extracellular ligninolytic enzyme systems. mdpi.comnih.gov Non-white rot fungi like Penicillium simplicissimum have also been shown to effectively biodegrade TPM dyes such as Crystal Violet and Malachite Green. monash.edu

Bacterial degradation of TPM dyes has been reported using various strains, including Agrobacterium radiobacter, Bacillus sp., and Sphingomonas paucimobilis. researchgate.net Bacterial consortia often exhibit enhanced decolorization efficiency compared to monocultures, suggesting synergistic interactions among the member strains. researchgate.net

The degradation pathway for triphenylmethane dyes typically involves the cleavage of the dye's chromophore, leading to decolorization. For other TPM dyes like Malachite Green, proposed pathways include N-demethylation and the oxidative cleavage of the central carbon-carbon double bond. nih.gov While specific metabolites for the microbial degradation of this compound are not documented, photocatalytic degradation studies of Patent Blue V have identified several intermediate products, suggesting that microbial pathways would likely involve the breakdown of the complex triphenylmethane structure into smaller aromatic compounds. researchgate.net

Optimizing environmental and nutritional parameters is crucial for maximizing the efficiency of microbial dye degradation. While specific data for this compound is not available, general optimal conditions for the degradation of other triphenylmethane dyes provide valuable insights.

pH and Temperature: Most bacteria and fungi effective in dye degradation show optimal performance at a neutral pH (around 7.0) and in the mesophilic temperature range of 25-37°C. researchgate.netresearchgate.netmdpi.com For example, a bacterial consortium degrading other TPM dyes performed well at a pH of 7 and 30°C, while Bacillus sp. showed optimal degradation of Methylene Blue at pH 7 and 35°C. researchgate.netmdpi.com

Carbon and Nitrogen Sources: The addition of co-substrates, such as an external carbon source (e.g., glucose) and a nitrogen source (e.g., yeast extract), often enhances biodegradation. researchgate.netmdpi.com These sources support microbial growth and the production of the necessary enzymes for dye degradation. In one study, tryptone and yeast extract were found to be optimal carbon and nitrogen sources, respectively. mdpi.com

Aeration and Inoculum Size: Aeration conditions (static vs. shaking) can significantly influence degradation rates. Shaking or agitation generally improves decolorization by enhancing oxygen transfer and contact between the microbes and the dye. ijcmas.comnih.gov The size of the microbial inoculum also plays a role; a larger inoculum can lead to faster degradation, with an optimal concentration reported to be around 4% (v/v) in one study on Methylene Blue. mdpi.com

Table 2: General Optimized Conditions for Triphenylmethane Dye Bioremediation

ParameterGeneral Optimal Range/ValueSource (Example Dyes)
pH7.0 - 8.0 researchgate.netmdpi.com
Temperature25 - 37 °C researchgate.netresearchgate.net
Carbon SourceGlucose, Tryptone researchgate.netmdpi.com
Nitrogen SourceYeast Extract researchgate.netmdpi.com
AerationShaking/Agitated conditions often preferred ijcmas.comnih.gov
Inoculum Size~4% (v/v) mdpi.com

Enzymatic Degradation Mechanisms

The enzymatic degradation of triphenylmethane dyes is primarily attributed to the action of specific oxidoreductive enzymes produced by microorganisms, particularly fungi. monash.eduscirp.org There is currently no specific research on the enzymatic degradation of this compound. However, the mechanisms involved can be understood from studies on other TPM dyes.

The key enzymes implicated in the breakdown of the triphenylmethane structure include:

Manganese Peroxidase (MnP): This ligninolytic enzyme, produced by white-rot fungi like Irpex lacteus, has been shown to effectively decolorize and degrade Malachite Green. nih.gov It catalyzes the oxidation of Mn²⁺ to Mn³⁺, which in turn oxidizes the dye molecule.

Lignin Peroxidase (LiP): Another major ligninolytic enzyme that can directly oxidize the dye molecule due to its high redox potential. scirp.org

Laccase: This copper-containing oxidase can also decolorize TPM dyes, often in the presence of a mediator molecule. scirp.org

Triphenylmethane Reductase (TMR): This enzyme has been identified as specifically responsible for the decolorization of various TPM dyes by fungi such as Fomitopsis feei. scirp.org It catalyzes the reduction of the dye's chromophore.

Tyrosinase: This enzyme has also shown activity in the biodegradation of TPM dyes by non-white rot fungi like Penicillium simplicissimum. monash.edu

These enzymes work by attacking the central chromophoric structure of the dye, leading to its cleavage and subsequent breakdown into smaller, less colored, and often less toxic intermediate compounds. monash.edunih.gov The process is typically oxidative and results in the mineralization of the dye.

Phytoremediation Approaches for Dye-Contaminated Matrices

Phytoremediation is a cost-effective, plant-based technology used to remove pollutants from soil and water. researchgate.net The process can involve several mechanisms, including phytoextraction (accumulation in plant tissues), phytodegradation (breakdown by plant enzymes), and rhizofiltration (adsorption or absorption by roots). ijesd.org

Studies have demonstrated the potential of aquatic plants for dye removal. The water hyacinth (Eichhornia crassipes) has shown a high capacity for absorbing and accumulating dyes. ijesd.org In one study, it achieved 98.42% removal of Methylene Blue and 66.80% of Methyl Orange from a 50 mg/L solution over 20 days. researchgate.netijesd.org Microscopic analysis confirmed the absorption of the dyes by the plant's roots. ijesd.org Similarly, the soft rush (Juncus effusus) has been effective in removing Methylene Blue and Methyl Red from aqueous solutions. acs.org

While these studies highlight the potential of phytoremediation for various dyes, including C.I. Acid Blue 92, specific research on the use of plants to remediate this compound is not prominently featured in existing literature. ijesd.orgacs.org The selection of appropriate plant species would depend on their tolerance to the specific dye and local environmental conditions.

Transcriptomic and Metabolomic Analysis of Degradative Pathways

Transcriptomics (the study of gene expression) and metabolomics (the study of metabolites) are powerful tools for elucidating the complex molecular mechanisms of dye biodegradation.

A transcriptomic analysis of Sphingomonas melonis B-2 during the degradation of the azo dye C.I. Acid Blue 113 provided significant insights into the process. mdpi.comnih.gov The study revealed that upon exposure to the dye, there was a significant upregulation of genes encoding for specific enzymes. mdpi.comdntb.gov.ua Key enzymes identified as crucial for the degradation included NADH quinone oxidoreductase, N-acetyltransferase, and aromatic ring-hydroxylating dioxygenase. nih.govdntb.gov.ua The analysis also identified the major metabolic routes involved, pointing to the benzoate (B1203000) and naphthalene (B1677914) degradation pathways as central to the breakdown of C.I. Acid Blue 113 intermediates. mdpi.comnih.gov This type of analysis provides a molecular-level blueprint of the degradation process, which can be invaluable for optimizing bioremediation strategies. dntb.gov.ua

While a similar transcriptomic or metabolomic analysis specifically for this compound degradation was not found, this approach represents a frontier in understanding and enhancing the bioremediation of complex industrial pollutants.

Comparative Analysis and Hybrid Approaches for this compound Removal

To overcome the limitations of single-treatment methods, researchers often integrate different technologies to create more robust and efficient remediation systems.

Many synthetic dyes are resistant to conventional biological treatments. mdpi.com Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), can be used to break down these recalcitrant molecules into simpler, more biodegradable intermediates. mdpi.com Integrating AOPs with biological treatments can create a powerful two-stage system. mdpi.com

Table 2: Comparison of AOP and Biological Treatment Characteristics

Treatment MethodAdvantagesDisadvantages
Biological Treatment Low cost, environmentally friendly, potential for complete mineralization. sci-hub.seSlow reaction rate, sensitive to toxicity and environmental conditions, ineffective for some recalcitrant compounds. mdpi.com
Advanced Oxidation Process (AOP) Rapid degradation of a wide range of compounds, not sensitive to toxicity. mdpi.comresearchgate.netHigh operational cost (energy, chemicals), may produce toxic by-products if not optimized. mdpi.com
Hybrid AOP-Biological Enhanced overall degradation efficiency, improved biodegradability of recalcitrant compounds, reduced operational cost compared to AOP alone. mdpi.comRequires careful integration and process control.

The industrial application of such systems requires a careful selection of processes tailored to the specific wastewater composition. mdpi.com For wastewater containing a dye like this compound, a multi-stage system might involve an initial AOP step (e.g., Fenton oxidation or ozonation) to break the dye's chromophore, followed by a biological treatment step to mineralize the resulting organic intermediates. mdpi.com Such an integrated approach is considered a commercially and environmentally friendly path toward the effective treatment of dye-contaminated wastewater. mdpi.com

Interactions of C.i. Acid Blue 5 with Functional Materials and Substrates

Dyeing Kinetics and Thermodynamics on Textile Fibers (e.g., Wool, Nylon, Silk)

C.I. Acid Blue 5, as an anionic dye, is primarily used for dyeing protein fibers like wool and silk, and synthetic polyamides like nylon. tiankunchemical.com The dyeing mechanism relies on the electrostatic attraction between the negatively charged sulfonate groups on the dye molecule and positively charged amino groups on the fibers, a process typically carried out in an acidic dyebath to ensure protonation of the fiber's amino groups. tiankunchemical.comwoolwise.com

The study of dyeing kinetics investigates the rate at which a dye is adsorbed by the fiber to reach equilibrium. nanochemres.org This process generally occurs in three stages: transfer of the dye from the solution to the fiber surface, adsorption onto the surface, and diffusion into the fiber's interior. nanochemres.org The kinetics are influenced by factors such as temperature, pH, and dye concentration. researchgate.net

For Nylon 6 , the dyeing process with this compound has been studied to determine its kinetic and thermodynamic parameters. Research shows that the adsorption isotherm follows a Langmuir model, which suggests that the dye forms a monolayer on a finite number of active sites on the fiber. itast.ir The uptake of the dye by nylon can be described by an ion-exchange mechanism where dye anions attach to the positively charged amino groups. itast.ir Kinetic studies on nylon 6 have provided specific parameters for this compound, also known as Acid Sky Blue A. itast.ir

Kinetic and Thermodynamic Parameters for this compound on Nylon 6 Fiber

ParameterValueDescription
Molecular Weight (g mol⁻¹)631The mass of one mole of the dye. itast.ir
√D/r1.60Ratio of the square root of the diffusion coefficient to the fiber radius. itast.ir
t₁/₂ (min)17.4Half-dyeing time, the time required to achieve 50% of the equilibrium exhaustion. itast.ir
k31.93Rate constant of dyeing. itast.ir
Δμ° (kJ mol⁻¹)10.73Standard affinity of the dye for the fiber. itast.ir
Adsorption IsothermLangmuirIndicates monolayer adsorption onto a finite number of sites. itast.ir

For wool , kinetic studies on similar acid dyes show that the adsorption process is well-described by a pseudo-second-order kinetic model. nih.gov This model implies that the rate-limiting step is the formation of a protein-dye complex through chemical sorption. researchgate.net The dyeing of wool with acid dyes is highly dependent on pH, with Langmuir isotherms typically observed at lower pH values (e.g., 3-4), indicating a more defined surface interaction, while Freundlich isotherms are often seen at higher pH levels (e.g., 5-7). researchgate.net

Similarly, the dyeing of silk with acid dyes has been shown to follow pseudo-second-order kinetics and fit the Langmuir adsorption model. researchgate.net This suggests that the primary mechanism is chemisorption, involving ion-ion interactions between the dye and the silk fibroin. researchgate.net The rate of dye adsorption and the equilibrium amount are influenced by factors like temperature and pH. researchgate.net

Advanced Material Interactions in Dyeing and Functionalization

Beyond traditional dyeing, this compound and similar dyes interact with a variety of advanced and functionalized materials. These interactions are leveraged to impart specific properties to textiles or for environmental applications.

One area of development is the creation of functional textiles, such as those with antimicrobial properties. Research has involved the synthesis of new acid dyes that incorporate antimicrobial moieties. researchgate.net When applied to nylon fabrics, these modified dyes can provide durable antimicrobial activity, potentially eliminating the need for a separate finishing process and thus saving energy. researchgate.net

Another approach involves the use of functional additives during the dyeing process. Cyclodextrins, for example, can form inclusion complexes with dye molecules. scispace.com This interaction can be used to control the dyeing process, where the cyclodextrin (B1172386) acts as a leveling agent by slowing the uptake of the dye, leading to more uniform coloration. scispace.com Furthermore, modifying fabrics like polyester (B1180765) with β-cyclodextrin can create new functionalities, and citric acid can be used as a crosslinking agent to improve the durability of such treatments. researchgate.net

The interaction of acid dyes with advanced materials is also critical for environmental remediation. Dyes like Acid Blue 113, which share structural similarities with other acid dyes, are used in studies to develop effective adsorbents for treating textile wastewater. nih.govnih.gov Halloysite nanoclay, for instance, has been investigated as a sustainable adsorbent for removing Acid Blue 113 from aqueous solutions. nih.gov The adsorption process often follows Langmuir or Freundlich isotherm models, indicating that these clays (B1170129) have a high capacity for capturing dye molecules from industrial effluents. nih.gov

Computational and Advanced Analytical Characterization of C.i. Acid Blue 5

Quantum Chemical Studies and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of dye molecules. mdpi.com These computational methods allow for the detailed exploration of electronic structure, reactivity, and molecular stability, which are fundamental to a dye's color, and interactions with other chemical species.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic properties of a dye are paramount as they dictate its color and photochemical behavior. Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO's energy relates to its electron-accepting ability. nih.gov The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net

For triphenylmethane (B1682552) dyes like C.I. Acid Blue 5, the electronic structure is characterized by a highly delocalized π-system across the three aromatic rings. DFT calculations can precisely model this delocalization. In studies of similar acid dyes, such as Acid Blue 113, DFT has been used to calculate key quantum chemical parameters. nih.govresearchgate.net These calculations reveal that the HOMO is often distributed across the electron-rich portions of the molecule, while the LUMO is localized on the electron-accepting groups. The HOMO-LUMO energy gap is directly related to the wavelength of maximum absorption (λmax) of the dye, which determines its color.

Table 1: Illustrative Frontier Molecular Orbital Energies for an Acid Dye (Based on Acid Blue 113 Study)

Parameter Description Typical Value (eV) Reference
EHOMO Energy of the Highest Occupied Molecular Orbital -5.227 nih.gov
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -0.237 nih.gov

Note: This data is for the related compound Acid Blue 113 and serves to illustrate the type of information gained from DFT analysis.

Tautomerism and Conformational Studies in Solution

Tautomers are structural isomers of chemical compounds that can readily interconvert. This phenomenon often involves the migration of a hydrogen atom, accompanied by a switch of a single bond and an adjacent double bond. For dyes containing hydroxyl or amino groups in specific positions, tautomerism can significantly affect their spectral and chemical properties. beilstein-journals.org

While specific DFT studies on the tautomerism of this compound are not prevalent, the principles can be understood from research on other complex dyes. beilstein-journals.org For a molecule like this compound, which is synthesized from 3-Hydroxybenzaldehyde and N-benzyl-N-ethylbenzenamine, the presence of hydroxyl groups could theoretically allow for keto-enol tautomerism under certain conditions. worlddyevariety.com DFT calculations are an ideal method to investigate this possibility. By calculating the relative energies of different potential tautomeric and conformational forms in various solvent environments (simulated using continuum solvation models), researchers can predict the most stable form and the energy barriers for interconversion. beilstein-journals.org These studies help to understand pH-dependent color changes and the stability of the dye in different solutions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a powerful lens to view the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model complex processes such as dye aggregation, interactions with other molecules, and adsorption onto surfaces. These simulations provide atomic-level detail that is often inaccessible through experimental means alone.

Aggregation Behavior in Solvent Systems

Dye molecules, particularly in aqueous solutions, have a tendency to self-associate or aggregate. This aggregation is driven by forces such as van der Waals interactions, hydrogen bonding, and hydrophobic effects. Aggregation can significantly alter the optical properties of the dye, often leading to changes in the absorption spectrum.

MD simulations are well-suited to study the aggregation dynamics of dyes. For instance, simulations performed on cyanine (B1664457) dyes like Cy5 have been used to track the center-to-center distance and relative orientation of dye molecules over time to characterize the formation and stability of aggregates. nih.govnih.gov For this compound, MD simulations could be employed to understand how factors like concentration, temperature, and solvent composition influence its aggregation. Such simulations would reveal the preferred geometric arrangements of the dye molecules within an aggregate (e.g., H-aggregates vs. J-aggregates) and the thermodynamic driving forces behind the process.

Interactions with Surfactants and Polymeric Systems

In many industrial applications, dyes are used in complex formulations that include surfactants and polymers. The interactions between the dye and these macromolecules are critical for performance, affecting solubility, stability, and color fastness. nih.govmdpi.com Surfactants can form micelles that encapsulate dye molecules, while polymers can interact with dyes through electrostatic or hydrophobic forces. nih.govmdpi.com

The interaction between an anionic dye like this compound and a cationic surfactant would be primarily driven by strong electrostatic attraction. mdpi.com MD simulations can model this process in detail, showing how the dye molecules associate with the surfactant head groups and how the polymer chains might wrap around dye-surfactant complexes. nih.gov A key parameter in these systems is the critical aggregation concentration (CAC), which is the surfactant concentration at which polymer-surfactant aggregates begin to form, and is typically lower than the surfactant's critical micelle concentration (CMC). nih.gov

Table 2: Key Interaction Types in Dye-Polymer-Surfactant Systems

Interaction Type Description Relevant Molecules
Electrostatic Attraction or repulsion between charged species. Anionic Dye (-SO3- groups of Acid Blue 5) and Cationic Surfactants/Polymers.
Hydrophobic The tendency of nonpolar molecules to aggregate in aqueous solution. Aromatic rings of Acid Blue 5 and the hydrocarbon tails of surfactants.
Hydrogen Bonding Interaction involving a hydrogen atom located between a pair of other atoms having a high affinity for electrons. Hydroxyl or amino groups on the dye with suitable groups on polymers.

| Van der Waals | Weak, short-range electrostatic attractive forces between uncharged molecules. | General interaction between all molecules. |

Adsorption Dynamics on Material Surfaces

The removal of dyes from wastewater and the application of dyes to textiles both involve the adsorption of dye molecules onto a surface. The efficiency and nature of this adsorption depend on the properties of both the dye and the adsorbent material. nih.gov Experimental studies often use kinetic models like pseudo-first-order and pseudo-second-order to describe the rate of adsorption. researchgate.net

MD simulations can provide a molecular-level picture of the adsorption process. By modeling the dye molecule, the solvent, and a slab of the adsorbent material (e.g., activated carbon, silica (B1680970), or a biopolymer), simulations can track the trajectory of the dye as it approaches and binds to the surface. researchgate.net These simulations can determine the preferred orientation of the adsorbed dye, identify the specific functional groups on the surface responsible for binding, and calculate the binding energy. For this compound, simulations could show how the negatively charged sulfonate groups interact with positively charged sites on an adsorbent surface, or how the planar aromatic rings stack onto a graphitic surface through π-π interactions. semanticscholar.org This information is invaluable for designing more effective adsorbents for dye removal or for improving dye affinity in coloring processes. nih.gov

Table of Mentioned Compounds

Compound Name CAS Number Molecular Formula
This compound 3374-30-9 C37H36N2O7S2
C.I. Acid Blue 113 3351-05-1 C32H21N5Na2O6S2
C.I. Acid Blue 80 4474-24-2 C32H28N2Na2O8S2
N-benzyl-N-ethylbenzenamine 92-59-1 C15H17N
3-Hydroxybenzaldehyde 100-83-4 C7H6O2
Cy5 146368-11-8 C32H39N2O4S+

Novel Spectroscopic and Digital Analysis Methods for Dye Characterization

The characterization of triphenylmethane dyes like this compound has been significantly enhanced by the application of novel and advanced analytical techniques. These methods move beyond simple identification to provide detailed information on the dye's kinetic behavior, degradation pathways, and interactions within various matrices. The focus has shifted towards highly sensitive and specific methods that can quantify the dye and its byproducts, even at very low concentrations.

Spectroscopic Analysis for Reaction Monitoring

UV-Visible (UV-Vis) spectroscopy is a primary tool for studying the discoloration and degradation of dyes like this compound. In studies of the structurally similar Acid Blue 1, UV-Vis spectroscopy was the main technique used to investigate its discoloration by persulfate. uctm.edu The analysis monitors the depletion of the characteristic absorption band responsible for the dye's color, which for Acid Blue 1 is around 640 nm, corresponding to the n→π* transition of the C=N group. uctm.edu

Kinetic studies employing UV-Vis spectroscopy reveal how factors such as pH, oxidant concentration, and temperature influence the rate of color removal. uctm.edu For instance, the discoloration of Acid Blue 1 was found to be first-order with respect to both the dye and the persulfate concentration. uctm.edu Such analyses often identify the formation of intermediates, indicated by the appearance of new absorption bands. In the case of Acid Blue 1, a yellow intermediate was observed with an absorption maximum at 412 nm under certain conditions. uctm.edu

Table 1: UV-Vis Spectral Data for Acid Blue 1 Discoloration Study

Analyte/Condition λmax (nm) Observation Source
Acid Blue 1 (Initial) 640 Characteristic blue color (n→π* transition) uctm.edu
Acid Blue 1 (Initial) 412 Secondary absorption band uctm.edu
Acid Blue 1 (Initial) 312 Aromatic content absorption uctm.edu
Intermediate 412 Yellow-colored intermediate formed during degradation uctm.edu

This interactive table summarizes the key wavelengths observed during the spectroscopic analysis of a structurally similar dye, providing a model for the characterization of this compound.

Advanced Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, identification, and quantification of dyes and their degradation products. For the related Acid Blue 9, paired-ion HPLC has been noted as a satisfactory method for separating mixtures of food dyes in a single analysis. osha.gov An analytical method for Acid Blue 9 utilized a glass fiber filter for sample collection, followed by extraction and analysis by HPLC with a variable wavelength detector set to 650 nm. osha.gov

In the study of Acid Blue 1, HPLC analysis was performed using a reverse-phase C18 column. uctm.edu This technique can be used to monitor the time-course of a reaction, confirming the disappearance of the parent dye compound and the emergence of intermediates or final products. mdpi.com The detection limit for HPLC methods can be very low; for Acid Blue 9, the analytical detection limit was reported as 0.83 ng per injection. osha.govscribd.com

Table 2: Example HPLC Conditions for Acid Dye Analysis

Parameter Condition for Acid Blue 1 Analysis Condition for Acid Blue 9 Analysis Source
Stationary Phase RP-C18 Not specified, but paired-ion chromatography suggested uctm.eduosha.gov
Mobile Phase 50% Methanol and 50% H₂O (or 25 mM aqueous (NH₄)₂SO₄) Methanol/Water (1:1) for extraction uctm.eduosha.gov
Flow Rate 1 mL/min Not specified uctm.edu
Detection UV-Vis Detector Variable Wavelength Detector (650 nm) uctm.eduosha.gov

| Injection Volume | 20.0 µL | Not specified | uctm.edu |

This interactive table outlines typical parameters for HPLC analysis, drawing from methods developed for closely related acid dyes.

Computational and Other Advanced Methods

While specific computational studies on this compound are not prevalent in the reviewed literature, the characterization of similar complex organic molecules increasingly relies on computational chemistry. Hybrid quantum mechanics/molecular mechanics (QM/MM) tools are used to investigate photoisomerization and reaction mechanisms in chromophores. nih.gov Such computational approaches can predict spectral trends and elucidate reaction pathways at an atomic level, complementing experimental data from techniques like transient absorption and cryokinetic UV-Vis spectroscopy. nih.gov

Other analytical techniques applied to dye characterization include Fourier Transform Infrared Spectroscopy (FTIR), which can identify the functional groups within the dye molecule and track changes during degradation or synthesis. researchgate.netnih.gov Non-destructive digital analysis using colorimetry is also a valuable tool. A colorimeter measures the CIE Lab* values, providing a quantitative measure of color. mdpi.com The 'b*' component, representing the yellow-blue axis, is particularly relevant for a blue dye. mdpi.com These methods allow for rapid, real-time measurements that can be correlated with traditional chemical analyses. mdpi.com

Table 3: Summary of Kinetic Findings from Acid Blue 1 Discoloration

Parameter Finding Significance Source
Reaction Order First order with respect to [Dye] and [Persulfate] Helps in modeling the reaction rate and predicting dye lifetime under specific conditions. uctm.edu
Effect of [Fe(II)] Rate of discoloration is proportional to Fe(II) concentration Demonstrates the catalytic effect of Fe(II) in advanced oxidation processes. uctm.edu
Effect of Temperature Rate of discoloration is proportional to temperature Provides data for calculating thermodynamic parameters like activation energy (Ea). uctm.edu

| Effect of pH | Discoloration occurs in both acidic and basic media | Shows the versatility of the degradation process across a range of environmental conditions. | uctm.edu |

This interactive table presents detailed research findings from a kinetic study on a related dye, illustrating the type of data generated through advanced analytical characterization.

Q & A

Q. How can researchers optimize the synthesis parameters for C.I. Acid Blue 5 to achieve high yield and purity?

To optimize synthesis, systematically vary reaction conditions (temperature, pH, reactant molar ratios) and monitor outcomes using quantitative metrics like conversion rate and product purity. For example, kinetic studies on structurally similar acid dyes (e.g., C.I. Acid Blue 9) demonstrate that increasing temperature accelerates reaction rates but may introduce side products if not carefully controlled . Characterize intermediates and final products via HPLC or spectrophotometry to validate purity . Document protocols rigorously to ensure reproducibility, aligning with guidelines for experimental detail in chemical synthesis .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Use UV-Vis spectroscopy to identify absorbance maxima (e.g., anthraquinone-based dyes typically exhibit peaks between 500–700 nm) and NMR to confirm structural integrity . For purity assessment, employ reverse-phase HPLC with a C18 column and aqueous-organic mobile phase, calibrated against known standards. Mass spectrometry (MS) can further validate molecular weight and fragmentation patterns. Ensure instrument parameters (e.g., solvent composition, detector sensitivity) are optimized for dye-specific properties .

Q. How should researchers design experiments to ensure reproducibility in studies involving this compound?

Adhere to standardized protocols for synthesis, purification, and analysis. Include detailed descriptions of reagent sources, equipment calibration, and environmental conditions (e.g., temperature, humidity) in methodologies . Use internal controls, such as replicate samples and reference materials, to validate consistency. Peer review of experimental designs and pre-publication sharing of raw data (e.g., via supplementary files) enhance transparency .

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions in reported reaction mechanisms for this compound synthesis?

Contradictions often arise from assumptions about reaction order or unaccounted variables (e.g., solvent effects, catalyst degradation). Conduct time-resolved experiments at multiple temperatures (e.g., 85–100°C) to compute rate constants (kk) and activation energy (EaE_a) via the Arrhenius equation . Compare experimental data with theoretical models (e.g., second-order kinetics for bimolecular reactions) and use statistical tools (e.g., residual analysis) to identify deviations. If inconsistencies persist, investigate side reactions using techniques like in-situ FTIR or LC-MS .

Q. What methodological approaches address variability in adsorption studies of this compound on heterogeneous surfaces?

Adsorption variability may stem from surface heterogeneity (e.g., pore size distribution, functional groups) or inconsistent subsampling. Use BET analysis to quantify surface area and XPS to map chemical composition of substrates . For subsampling, follow ISO guidelines to collect representative aliquots and report minimum quantitation limits for analytical methods. Statistical tools like ANOVA can evaluate inter-sample variability . If results conflict with literature, re-examine experimental conditions (e.g., ionic strength, competing ions) that influence dye-substrate interactions .

Q. How can comparative studies between this compound and structurally related dyes elucidate structure-property relationships?

Design experiments comparing photostability, solubility, and adsorption capacity across homologs (e.g., anthraquinone vs. triphenylmethane dyes). Use computational tools (e.g., DFT calculations) to correlate electronic properties (e.g., HOMO-LUMO gaps) with experimental observations like lightfastness . For adsorption, perform isotherm studies (Langmuir vs. Freundlich models) to assess how substituent groups (e.g., sulfonic acid) impact binding affinity . Publish datasets with metadata (e.g., solvent polarity, temperature) to enable cross-study validation .

Q. What statistical strategies mitigate variability in environmental degradation studies of this compound?

Apply multivariate regression to isolate factors (e.g., pH, microbial activity) affecting degradation rates. Use bootstrapping or Monte Carlo simulations to quantify uncertainty in kinetic parameters . For small datasets, report confidence intervals and effect sizes to avoid overinterpretation. Cross-validate findings with independent techniques (e.g., TOC analysis for mineralization vs. spectrophotometry for dye removal) .

Methodological Notes

  • Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare .
  • Ethical Compliance : Disclose conflicts of interest and adhere to institutional guidelines for chemical safety and waste disposal .
  • Advanced Tools : Leverage AI-driven literature review tools (e.g., Web of Science Research Assistant) to identify knowledge gaps and benchmark findings against prior work .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.